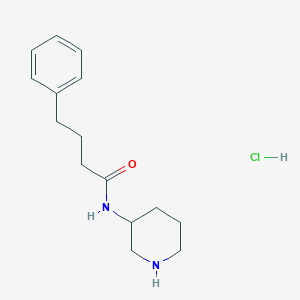
4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride
描述
4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O and its molecular weight is 282.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Phenyl-N-(piperidin-3-yl)butanamide hydrochloride, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H22ClN
- CAS Number : 1803604-55-8
This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The piperidine moiety is particularly significant for its role in:
- Sigma Receptor Modulation : The compound acts as a sigma receptor antagonist, influencing neuroprotective pathways.
- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antinociceptive Effects : A study assessed the analgesic properties of related piperidine derivatives using formalin and spinal nerve ligation models. The results indicated significant pain relief comparable to standard analgesics, suggesting that modifications to the piperidine structure could enhance efficacy .
- Antimicrobial Activity : Research involving synthesized compounds with similar structures showed varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis. The study highlighted that structural modifications could lead to compounds with improved antimicrobial properties .
- Enzyme Inhibition Studies : A series of piperidine derivatives were tested for their ability to inhibit AChE. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of conventional inhibitors, indicating a promising avenue for drug development targeting neurodegenerative diseases .
属性
IUPAC Name |
4-phenyl-N-piperidin-3-ylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFSKAKGSILSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















